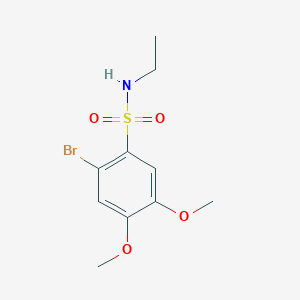![molecular formula C21H20N2O4S2 B299718 Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B299718.png)
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiophene family and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the inhibition of DNA synthesis and cell division in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and growth.
Biochemical and Physiological Effects:
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are several potential future directions for the research on Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as agriculture and material science. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the reaction of 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylic acid with benzyl isocyanate and subsequent esterification with ethanol. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Applications De Recherche Scientifique
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C21H20N2O4S2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-27-21(26)16-13(2)17(19(25)22-12-14-8-5-4-6-9-14)29-20(16)23-18(24)15-10-7-11-28-15/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
ITSIFIVIUQPKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)